4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one is a chemical compound with the CAS Number: 1909348-57-7 . It has a molecular weight of 171.2 .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H13NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h6,10H,1-5H2,(H,9,11) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antimicrobial Agents 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one derivatives have been explored for their potential as antimicrobial agents. Studies have shown the synthesis of bispiroheterocyclic systems, including compounds like 1-thia-4-azaspiro[4.5]decan-3-one, which demonstrated antimicrobial activities when tested against various microorganisms, offering a potential avenue for developing new antimicrobial drugs (Al-Ahmadi, 1996).
Antiviral Properties Derivatives of this compound have been synthesized and evaluated for their anti-coronavirus activity. Certain compounds within this series were found to inhibit human coronavirus replication, suggesting their potential use in antiviral drug development (Apaydın et al., 2019).
Antihypertensive Applications The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions has been investigated for their potential as antihypertensive agents. These compounds showed promising results in lowering blood pressure in animal models, indicating their potential utility in treating hypertension (Caroon et al., 1981).
Muscarinic Agonists for Alzheimer's Treatment Compounds like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists. They showed potential for the symptomatic treatment of dementia of Alzheimer's type, highlighting the compound's relevance in addressing neurodegenerative diseases (Tsukamoto et al., 1995).
Synthetic Approaches and Structural Analysis Various studies have focused on the synthetic approaches to create spiroaminals, including compounds like 1-oxa-6-azaspiro[4.5]decane. These studies provide insights into the chemical structures and synthesis methods of these compounds, contributing to the broader understanding of their potential applications (Sinibaldi & Canet, 2008).
Enantioselective Microbial Reduction Enantioselective microbial reduction has been applied to derivatives of this compound. This process is significant in the synthesis of biologically active compounds, illustrating the versatility of these compounds in different chemical reactions (Patel et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that this compound interacts with its targets in a way that modulates their activity, leading to changes in cellular function .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information on how environmental factors influence the action of 4-hydroxy-8-oxa-2-azaspiro[45]decan-3-one is currently lacking .
Properties
IUPAC Name |
4-hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h6,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADLYCFWHCPEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.